1,4-Dihydroquinazoline-2-carbonitrile
Overview
Description
1,4-Dihydroquinazoline-2-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Iminoquinazolines : A study demonstrated a one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, indicating potential applications in organic synthesis and chemical transformations (Mirallai, Manos, & Koutentis, 2013).
Room Temperature Synthesis Applications : Another research used a Gemini basic ionic liquid as a bi-functional catalyst for synthesizing 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles at room temperature, indicating its potential in green chemistry and energy-efficient synthesis processes (Dutta, Damarla, Kumar, Saikia, & Sarma, 2020).
Corrosion Inhibition : A computational study on novel quinoline derivatives, including dihydroquinoline-3-carbonitriles, showed significant potential in corrosion inhibition of iron, suggesting applications in material science and engineering (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Treatment of Asthma : A patent evaluation study identified a selective PI3Kδ inhibitor, a derivative of dihydroquinazoline, as potentially useful in the treatment of asthma (Norman, 2014).
Corrosion Inhibitors in Acidic Medium : Quinoline derivatives, including 1,4-dihydroquinoline-3-carbonitriles, were analyzed as corrosion inhibitors for mild steel in acidic medium, highlighting their role in industrial applications (Singh, Srivastava, & Quraishi, 2016).
Visible Light Mediated Reactions : A study demonstrated the synthesis of quinazolinones from dihydroquinazoline oxides using visible light, indicating potential in photochemistry and materials science (Wu & Yang, 2016).
EGFR and HER-2 Kinase Inhibition : The inhibitory activities of 4-anilinoquinoline-3-carbonitrile analogues against EGFR and HER-2 kinases were evaluated, suggesting implications in cancer research and drug development (Wissner et al., 2002).
Molecular Sieve Supported Catalyst : A study explored the synthesis of dihydroquinazolin-4(1H)-ones using a molecular sieve supported lanthanum catalyst, indicating its utility in catalysis and chemical processing (Magyar & Hell, 2016).
Properties
IUPAC Name |
1,4-dihydroquinazoline-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDBJAQQHWVTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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